molecular formula C21H19F3O5S B11148087 methyl 5-methyl-4-[8-methyl-7-propoxy-4-thioxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate

methyl 5-methyl-4-[8-methyl-7-propoxy-4-thioxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate

Cat. No.: B11148087
M. Wt: 440.4 g/mol
InChI Key: LJWZXZDCKDGZKN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-[8-methyl-7-propoxy-4-thioxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-4-[8-methyl-7-propoxy-4-thioxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate involves multiple steps, each requiring specific reagents and conditionsKey reagents include trifluoromethylating agents, thioxo compounds, and propoxy groups, which are introduced through various organic reactions such as nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4-[8-methyl-7-propoxy-4-thioxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Methyl 5-methyl-4-[8-methyl-7-propoxy-4-thioxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Industry: The compound’s properties make it suitable for use in materials science, such as the development of new polymers or coatings[][6].

Mechanism of Action

The mechanism by which methyl 5-methyl-4-[8-methyl-7-propoxy-4-thioxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-4-[8-methyl-7-propoxy-4-thioxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate is unique due to its combination of multiple functional groups and complex structure. This uniqueness makes it a valuable compound for various applications, as it can participate in diverse chemical reactions and interact with a wide range of molecular targets .

Properties

Molecular Formula

C21H19F3O5S

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 5-methyl-4-[8-methyl-7-propoxy-4-sulfanylidene-2-(trifluoromethyl)chromen-3-yl]furan-2-carboxylate

InChI

InChI=1S/C21H19F3O5S/c1-5-8-27-14-7-6-12-17(10(14)2)29-19(21(22,23)24)16(18(12)30)13-9-15(20(25)26-4)28-11(13)3/h6-7,9H,5,8H2,1-4H3

InChI Key

LJWZXZDCKDGZKN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=C(C=C1)C(=S)C(=C(O2)C(F)(F)F)C3=C(OC(=C3)C(=O)OC)C)C

Origin of Product

United States

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